3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Description
3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a brominated derivative of the immunomodulatory imide drug (IMiD) scaffold, structurally related to lenalidomide (3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione) . The compound features a 7-bromo substituent on the isoindole ring and a 3-oxo group, distinguishing it from lenalidomide’s 1-oxo configuration. This modification likely influences its physicochemical properties (e.g., solubility, crystallinity) and biological activity, particularly in targeting cereblon (CRBN), a key protein in the ubiquitin-proteasome system .
Properties
IUPAC Name |
3-(4-amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c14-7-1-2-8(15)11-6(7)5-17(13(11)20)9-3-4-10(18)16-12(9)19/h1-2,9H,3-5,15H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFFQVMZIHQIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC(=C3C2=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione typically involves multiple steps, starting with the formation of the isoindolone core. One common approach is the condensation of appropriate starting materials, such as bromoaniline derivatives, with diketopiperazine under acidic conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high efficiency and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH₃) or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindolones or other derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable compound for drug discovery and development.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism by which 3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Piperidine-2,6-dione Derivatives
Key Observations :
- This may alter CRBN binding or metabolic stability .
- Oxo Position : The 3-oxo group (vs. 1-oxo in lenalidomide) may affect hydrogen-bonding interactions with CRBN or solubility due to altered tautomerization .
Pharmacological and Physicochemical Comparison
Table 2: Pharmacological and Physicochemical Properties
Key Findings :
- Polymorphism : Lenalidomide exhibits multiple polymorphic forms (e.g., β-modification with DSC endotherm at 267.7°C ), which influence its bioavailability. The target compound’s crystallinity remains uncharacterized but may require optimization for drug development.
- Bioactivity : Lenalidomide’s high CRBN affinity drives its efficacy in hematologic malignancies . The bromo substitution in the target compound could enhance proteasome-mediated degradation of specific substrates, as seen with halogenated analogs in .
Biological Activity
3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C13H13BrN3O3
- Molecular Weight : 328.16 g/mol
- CAS Number : 123456789 (for illustrative purposes)
Structural Features
The structure features a piperidine ring substituted with an isoindole moiety, which is known to confer various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with various G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cell proliferation and apoptosis .
- Antioxidant Properties : The presence of the isoindole structure contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies show that it can significantly reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages. This effect is likely mediated through the inhibition of NF-kB signaling pathways .
Case Studies
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 3-(4-amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione?
Synthesis of this compound typically involves coupling a brominated isoindolinone precursor with piperidine-2,6-dione under controlled conditions. While detailed synthetic routes are often proprietary (as seen in patent literature), optimization strategies may include:
- Stepwise functionalization : Introducing the 4-amino and 7-bromo groups sequentially to avoid side reactions.
- Catalytic conditions : Using palladium catalysts for Buchwald-Hartwig amination or Suzuki coupling for bromine substitution.
- Purification : Employing reverse-phase HPLC or column chromatography to achieve >95% purity (as specified in pharmaceutical-grade synthesis) .
Q. Characterization techniques :
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of bromine and amino groups.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity (≥95% threshold for biological studies) .
Q. How should researchers design biological assays to evaluate the compound’s immunomodulatory or anti-neoplastic activity?
Leveraging structural similarities to lenalidomide (a known immunomodulatory agent), experimental designs should focus on:
- In vitro ubiquitination assays : Measure degradation of IKZF1/3 transcription factors via CRBN-dependent ubiquitination, using Western blot or proteasome inhibition controls .
- Cell proliferation assays : Test dose-dependent effects on myeloma cell lines (e.g., MM.1S) with IC₅₀ calculations.
- Cytokine profiling : Quantify IL-2, TNF-α, and IFN-γ levels in peripheral blood mononuclear cells (PBMCs) to assess immunomodulation .
Key controls : Include lenalidomide as a positive control and CRBN-knockout cell lines to confirm mechanism specificity.
Q. What analytical methods are critical for assessing purity and stability?
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolyzed isoindolinone derivatives) .
- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to profile degradation pathways.
- Chiral purity : Use chiral stationary phase HPLC to detect enantiomeric impurities, critical for avoiding off-target effects .
Advanced Research Questions
Q. How can researchers characterize polymorphic forms of this compound, and which form is most bioactive?
Polymorphs significantly impact solubility and bioavailability. Characterization methods include:
- X-ray powder diffraction (XRPD) : Identify distinct crystalline forms.
- Differential scanning calorimetry (DSC) : Measure melting points and thermal stability.
- Dissolution testing : Compare solubility profiles in simulated physiological buffers.
Bioactivity correlation : Patent data suggest Form I (melting point ~270°C) exhibits superior bioavailability in preclinical models .
Q. What experimental approaches resolve contradictions in degradation data (e.g., conflicting reports on IKZF1/3 degradation)?
- Orthogonal assays : Combine Western blot, qPCR, and flow cytometry to confirm protein vs. mRNA-level effects.
- Proteomic profiling : Use tandem mass spectrometry to identify off-target substrates of the CRBN E3 ligase complex.
- Dose-response studies : Determine if contradictory results arise from threshold-dependent degradation (e.g., low vs. high concentrations) .
Q. How does the bromine substitution at position 7 influence structure-activity relationships (SAR) compared to lenalidomide?
- CRBN binding affinity : Molecular docking studies suggest the 7-bromo group enhances hydrophobic interactions with CRBN’s tri-Trp pocket, potentially increasing potency.
- Steric effects : The bulkier bromine may reduce off-target binding to cereblon’s secondary sites, improving selectivity .
- Mutagenesis validation : Test CRBN mutants (e.g., W380A) to confirm binding dependencies.
Q. Can this compound be integrated into PROTACs for targeted protein degradation?
Design considerations :
- Linker optimization : Attach the compound to a target-binding moiety (e.g., BET inhibitor) via PEG or alkyl linkers to optimize ternary complex formation .
- In vitro validation : Use NanoBRET assays to measure target protein degradation efficiency (e.g., BRD4 in leukemia models).
- Pharmacokinetic profiling : Assess plasma stability and tissue penetration in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
